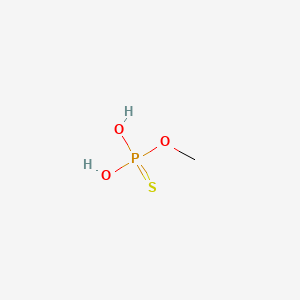

Phosphorothioic acid, O-methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

1111-99-5 |

|---|---|

Molecular Formula |

CH5O3PS |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

dihydroxy-methoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/CH5O3PS/c1-4-5(2,3)6/h1H3,(H2,2,3,6) |

InChI Key |

BOKOVLFWCAFYHP-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phosphorothioic Acid, O Methyl Ester

Direct Synthesis Pathways to O-methyl Phosphorothioate (B77711) Esters

The formation of O-methyl phosphorothioate esters can be achieved through several distinct synthetic routes. These pathways range from the reaction of phosphorus thiohalides with methanol (B129727) to the sulfurization of phosphite (B83602) precursors and highly specialized stereoselective methods.

Esterification Reactions Involving Phosphorothioic Acids

The direct esterification of phosphorothioic acid with an alcohol like methanol is not a commonly employed synthetic route. The challenges associated with this method include the polyprotic nature of the acid and the existence of various tautomeric forms, which can lead to a mixture of products and poor selectivity.

While not directly analogous due to the presence of sulfur, studies on the esterification of phosphoric acid highlight the conditions that can promote such reactions. For instance, research has shown that applying high pressure (e.g., 6 GPa) can significantly increase the yield of monomethyl phosphate (B84403) from the reaction of phosphoric acid and methanol. researchgate.netatlas.jp Another approach for phosphoric acid involves using activating agents like a combination of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to facilitate esterification under mild conditions. researchgate.net However, for the synthesis of O-methyl phosphorothioates, more controlled and higher-yielding methods beginning with phosphorus(V) intermediates are generally preferred.

Reactions Utilizing Phosphorus Thiohalides and Methanol Derivatives

A more direct and industrially significant method for synthesizing O-methyl phosphorothioate esters involves the reaction of thiophosphoryl chloride (PSCl₃) with methanol. This reaction proceeds in a stepwise manner, allowing for the isolation of key intermediates. Thiophosphoryl chloride is known to react with alcohols to produce thiophosphates. wikipedia.org

The reaction can be controlled to substitute the chlorine atoms sequentially. The first step involves the reaction of thiophosphoryl chloride with one equivalent of methanol, which typically yields O-methyl phosphorodichloridothioate. This intermediate is a crucial building block for further derivatization. trea.com Subsequent reaction with another equivalent of methanol can then produce O,O-dimethyl phosphorochloridothioate. trea.com This stepwise approach is fundamental in the synthesis of various agrochemicals and pharmaceutical intermediates. trea.com

Table 1: Key Intermediates in the Reaction of PSCl₃ with Methanol Use the search bar to filter the table by name or formula.

| Compound Name | Molecular Formula | CAS Number | Significance |

|---|---|---|---|

| Thiophosphoryl chloride | PSCl₃ | 3982-91-0 | Starting material for thiophosphorylation. wikipedia.org |

| O-Methyl phosphorodichloridothioate | CH₃Cl₂OPS | 2523-94-6 | Primary monoester intermediate. trea.comnih.gov |

| O,O-Dimethyl phosphorochloridothioate | C₂H₆ClO₂PS | 2524-03-0 | Secondary diester intermediate. trea.com |

Sulfurization Reactions of Phosphite Esters for P=S Formation

The conversion of phosphorus(III) compounds to phosphorus(V) thio-compounds is a cornerstone of phosphorothioate synthesis. This method involves the sulfurization of a phosphite ester, such as trimethyl phosphite (P(OCH₃)₃) or a related O-methyl phosphite derivative. The phosphite can be readily oxidized by a sulfur-transfer reagent to form the corresponding phosphorothioate with a P=S bond.

A variety of sulfurizing agents can be employed for this transformation. Elemental sulfur is a common and cost-effective choice, although its low solubility can necessitate specific reaction conditions. nih.gov Other more reactive and soluble sulfur-transfer reagents have been developed to improve efficiency and yield, particularly in the context of sensitive substrates like oligonucleotides. nih.gov Recently, visible-light photocatalysis using benign thiosulfate (B1220275) as the sulfur source has emerged as a mild and sustainable method for the sulfurization of phosphites. wikipedia.org

Table 2: Common Sulfurization Approaches for Phosphite Esters Use the search bar to filter the table by reagent type.

| Sulfurizing Reagent | Description | Reference |

|---|---|---|

| Elemental Sulfur (S₈) | A widely used, economical reagent for converting P(III) to P=S. | nih.gov |

| 3H-1,2-benzodithiol-3-one 1,1-dioxide | An efficient sulfur-transfer reagent developed for oligonucleotide synthesis. | nih.gov |

| Thiosulfate (S₂O₃²⁻) | A benign sulfur source used in photocatalytic sulfur transfer reactions. | wikipedia.org |

Stereoselective and Chiral Synthesis Approaches to P-chiral Phosphorothioates

The phosphorus atom in asymmetrically substituted phosphorothioates is a stereocenter. Controlling this stereochemistry is critical, particularly in the synthesis of therapeutic oligonucleotides where the chirality of the phosphorothioate linkage can significantly impact efficacy and safety. Consequently, numerous stereoselective synthetic methods have been developed.

These advanced strategies often rely on the use of chiral auxiliaries, chiral catalysts, or pre-synthesized chiral building blocks. One powerful approach utilizes P(V)-based synthons derived from natural products like limonene, which allows for the stereocontrolled synthesis of phosphorothioates. nih.govnih.gov Another general route has been developed for creating enantiomeric [¹⁸O]phosphorothioate esters, including methyl (R)- and (S)-[¹⁸O]phosphorothioates, with a known absolute configuration. nih.gov Furthermore, chiral phosphoric acid catalysts have been shown to control the stereogenic phosphorus center during phosphoramidite (B1245037) coupling reactions, enabling access to specific diastereomers.

Table 3: Summary of Stereoselective Synthesis Strategies Use the search bar to filter the table by approach.

| Synthetic Approach | Description | Reference |

|---|---|---|

| Chiral P(V) Synthons | Utilizes pre-made chiral building blocks (e.g., derived from limonene) to direct the stereochemical outcome of the phosphorylation. | nih.govnih.gov |

| Isotopic Labeling | A general method for synthesizing enantiomeric [¹⁸O]phosphorothioate esters to determine absolute configuration. | nih.gov |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts, such as chiral phosphoric acids, to control the formation of the stereogenic phosphorus center during the reaction. | |

| Chiral Auxiliaries | A chiral group is temporarily attached to the phosphorus center to direct the addition of nucleophiles, after which it is removed. |

Chemical Modifications and Analog Preparation of Phosphorothioic Acid, O-methyl Ester

Starting from a basic O-methyl phosphorothioate structure, a wide variety of analogs can be prepared through further chemical modification. A key transformation is the introduction of different functional groups on the other oxygen centers of the phosphorus atom.

Introduction of Diverse Alkyl and Aryl Groups on Oxygen Centers

The synthesis of mixed O-methyl, O'-alkyl/aryl phosphorothioates is a common objective for creating analogs with tailored properties. A highly effective strategy for this involves using the O-methyl phosphorodichloridothioate (CH₃O-P(S)Cl₂) intermediate discussed previously. trea.comnih.gov This versatile intermediate can be reacted with a wide range of alcohols (R'-OH) or phenols (Ar-OH) to displace one of the remaining chlorine atoms, yielding the desired O-methyl, O'-alkyl/aryl phosphorodichloridothioate. An example of a product from this type of reaction is O-methyl O-4-nitrophenyl phosphorothioate.

Another important application of this principle is in the synthesis of modified oligonucleotides for therapeutic use. For instance, 2'-O-methyl-modified phosphorothioate oligonucleotides are synthesized to enhance stability and reduce non-specific effects. In these molecules, a methyl group is present on the 2'-oxygen of the ribose sugar, while the phosphate backbone is modified to a phosphorothioate linkage, creating a complex O-alkyl, O-methyl phosphorothioate diester structure within a polymer.

Transesterification represents another potential route for modifying the ester groups. This involves reacting an existing phosphorothioate ester, such as O,O,O-trimethyl phosphorothioate, with a different, less volatile alcohol, thereby exchanging one of the methyl groups for a different alkyl group.

Functionalization at the Sulfur Atom (S-alkylation, S-acylation)

The sulfur atom in O-methyl phosphorothioates provides a soft nucleophilic center, enabling a variety of functionalization reactions, most notably S-alkylation and S-acylation. These modifications are crucial for introducing specific functionalities, such as labels or handles for conjugation, and for modulating the physicochemical properties of the phosphorothioate backbone.

S-alkylation of phosphorothioate linkages is an efficient method for site-specific modification of oligonucleotides. The reaction typically involves the treatment of the phosphorothioate with an electrophilic alkylating agent. A notable example is the reaction with 2-bromoethylammonium bromide, which results in the formation of S-2-aminoethyl phosphorothioates. These intermediates can then undergo a rearrangement to yield N-(2-mercaptoethyl)phosphoramidates, providing a convenient route for introducing a thiol group at a specific position within a DNA sequence. researchgate.net This method is characterized by high reactivity and yield, allowing for the precise incorporation of desired chemical groups onto the phosphorothioate backbone. researchgate.net The resulting modified oligonucleotides can exhibit altered properties, such as improved duplex-forming ability and nuclease stability, particularly when the stereochemistry at the phosphorus center is controlled. researchgate.net

The kinetics of S-alkylation have been studied using various alkylating agents, with reaction progress monitored by techniques like gel electrophoresis and mass spectrometry. nih.gov This allows for the development of selective alkylation protocols to generate non-ionic nucleic acids, which can improve their detectability by mass spectrometry. nih.gov

Formation of Phosphorodithioate (B1214789) and Related Analogs

The synthesis of O-methyl phosphorodithioate analogs, where both non-bridging oxygen atoms of the phosphate group are replaced by sulfur, represents a further extension of phosphorothioate chemistry. These analogs are of interest due to their enhanced nuclease resistance.

A common strategy for the synthesis of phosphorodithioates and related sulfur-containing analogs involves the use of H-phosphonothioate intermediates. These thio-analogs of H-phosphonates can be condensed with the 5'-hydroxy group of a nucleoside derivative. The resulting H-phosphonothioate internucleotidic linkage can then be oxidized to generate a phosphorothioate (PS) or a phosphorodithioate linkage. acs.org This methodology provides a versatile route to various sulfur-containing nucleotide analogs. acs.org

Synthesis of Biologically Relevant Phosphorothioate Analogs for Mechanistic Studies

The synthesis of O-methyl phosphorothioate analogs is of paramount importance for their application as antisense oligonucleotides (ASOs), which are designed to modulate gene expression. nih.govyoutube.com These analogs often incorporate additional modifications to enhance their therapeutic properties, such as increased stability, binding affinity to target RNA, and reduced non-specific effects. nih.govresearchgate.net

A prevalent modification is the incorporation of a 2'-O-methyl group on the ribose sugar, creating 2'-O-methyl phosphorothioate oligonucleotides. nih.govfrontiersin.org These "second-generation" ASOs exhibit several advantages over the first-generation phosphorothioate oligodeoxynucleotides (S-ODNs). nih.gov The 2'-O-methyl modification increases the stability of the duplex formed with the target RNA and can reduce non-specific protein binding and associated toxicity. nih.govresearchgate.net

The synthesis of these biologically relevant analogs is typically performed using automated solid-phase synthesis on a DNA synthesizer. nih.govoup.com The process involves the sequential coupling of phosphoramidite monomers, including those with the 2'-O-methyl modification, to a growing oligonucleotide chain on a solid support. nih.govresearchgate.net The phosphorothioate linkage is introduced by a sulfurization step after the coupling reaction, commonly using reagents like 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). nih.gov

Chimeric oligonucleotides, which contain a mix of different modifications, are often synthesized to optimize their properties. For example, "gapmer" ASOs can be constructed with a central block of phosphorothioate deoxyribonucleotides, which can activate RNase H to cleave the target RNA, flanked by wings of 2'-O-methyl-modified phosphorothioate nucleotides that provide increased stability and binding affinity. nih.gov The synthesis of such complex molecules requires careful planning and optimized protocols to ensure high coupling efficiency and yield. nih.gov

Below is a data table summarizing some biologically relevant phosphorothioate analogs:

| Analog Type | Key Structural Feature(s) | Purpose/Advantage |

| Phosphorothioate Oligodeoxynucleotide (S-ODN) | Deoxyribose sugar; Phosphorothioate backbone | Nuclease resistance. nih.gov |

| 2'-O-Methyl Phosphorothioate Oligonucleotide | 2'-O-methylated ribose; Phosphorothioate backbone | Increased duplex stability with RNA, reduced non-specific effects. nih.govresearchgate.net |

| "Gapmer" ASO | Central S-ODN region flanked by 2'-O-methyl PS regions | Combines RNase H activation with high stability and affinity. nih.gov |

| Phosphorothioate-Methylphosphonate Co-polymers | Contains both phosphorothioate and methylphosphonate (B1257008) linkages | Potential as antisense constructs with unique properties. nih.gov |

Mechanistic Investigations of O-methyl Phosphorothioate Ester Synthesis

Understanding the reaction mechanisms underlying the synthesis of O-methyl phosphorothioate esters is crucial for optimizing reaction conditions, improving yields, and controlling stereochemical outcomes.

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

Catalysts and reagents play a pivotal role in the efficiency and selectivity of phosphorothioate synthesis. In the context of solid-phase oligonucleotide synthesis, the choice of activator for the phosphoramidite coupling step is critical. Tetrazole and its derivatives are commonly used activators. researchgate.net

More recently, photocatalytic methods have emerged as a sustainable approach for the sulfurization step. For instance, riboflavin (B1680620) (vitamin B2) can act as a photocatalyst in water for the sulfur transfer from sodium thiosulfate to P(III) compounds, including phosphites and phosphoramidites. chemrxiv.org This method is compatible with various ribose backbone modifications and can be integrated into standard solid-phase oligonucleotide synthesis, offering a greener alternative to traditional sulfurizing reagents. chemrxiv.org

Chiral catalysts have been developed to control the stereochemistry of the phosphorus center during synthesis. Chiral phosphoric acids (CPAs) and peptide-derived catalysts can be used to achieve high diastereoselectivity in the formation of the phosphite intermediate, which is then sulfurized to the desired phosphorothioate diastereomer. nih.gov For example, specific peptide-derived catalysts can select for the (Rp)-configured phosphorothioate, while certain BINOL-derived catalysts favor the (Sp)-configuration. nih.gov

The choice of sulfurizing reagent also impacts the reaction. Reagents such as phenylacetyl disulfide (PADS) and 3H-1,2-benzodithiole-3-one 1,1-dioxide (Beaucage reagent) are commonly used for the efficient conversion of phosphite triesters to phosphorothioate triesters. nih.govpnas.org

Stereochemical Outcomes of Synthesis Pathways

The substitution of a non-bridging oxygen atom with sulfur in the phosphate backbone creates a chiral phosphorus center. umich.edu Consequently, standard chemical synthesis of an oligonucleotide with 'n' phosphorothioate linkages results in a mixture of 2^n diastereomers. umich.edu These diastereomers can have different biological properties, including varying nuclease resistance and ability to activate RNase H. Therefore, controlling the stereochemical outcome of the synthesis is highly desirable. oup.com

Stereocontrolled synthesis of phosphorothioate oligonucleotides has been achieved through the use of P-diastereomerically pure nucleoside monomers. umich.eduacs.org One of the most successful approaches is the oxazaphospholidine method. oup.comumich.edu In this method, chiral oxazaphospholidine monomers are prepared and separated into their individual P-diastereomers. These pure monomers are then used in solid-phase synthesis to produce oligonucleotides with a defined stereochemistry at each phosphorothioate linkage. oup.com The stereoselectivity of this method can be very high, with each coupling step proceeding with up to 98% stereoselectivity. oup.com

The stereochemical configuration (Rp or Sp) of the phosphorothioate linkage can significantly influence the properties of the resulting oligonucleotide. For example, in some cases, cationic Rp stereoisomers have shown improved duplex-forming ability against single-stranded DNA and enhanced nuclease stability. researchgate.net The ability to synthesize stereochemically pure phosphorothioate oligonucleotides is therefore a powerful tool for investigating the structure-activity relationships of these important therapeutic molecules. oup.com

Isolation and Characterization of Reaction Intermediates

The synthesis of O-methyl phosphorothioate esters proceeds through various reactive intermediates, the isolation and characterization of which can provide valuable mechanistic insights. However, these intermediates are often transient and challenging to isolate.

In the H-phosphonate method of oligonucleotide synthesis, which can be adapted to produce phosphorothioates, the formation of H-phosphonate diesters is a key step. The activation of the H-phosphonate monomer, for example with diphenylchlorophosphate, can lead to the formation of reactive intermediates such as pyro-di-H-phosphonates. nih.gov In the presence of a nucleophilic catalyst like pyridine, a pyridinium (B92312) adduct of the activator is formed. nih.gov Identifying and quantifying these intermediates and their side reactions is crucial for optimizing reaction conditions to maximize the yield of the desired product. nih.gov

In reactions involving phosphoramidite chemistry, a key intermediate is the protonated phosphoramidite, formed upon reaction with an acidic activator like tetrazole. This activated species then reacts with the free hydroxyl group of the growing oligonucleotide chain.

During the sulfurization of the intermediate phosphite triester, the reaction mechanism can involve a pentacoordinate phosphorus intermediate. youtube.com While these intermediates are generally too unstable to be isolated in the context of standard oligonucleotide synthesis, their existence is supported by mechanistic studies in related phosphorus chemistry. youtube.com The characterization of such transient species often relies on indirect methods, such as kinetic studies and computational modeling, rather than direct isolation.

Chemical Reactivity and Mechanistic Pathways of Phosphorothioic Acid, O Methyl Ester

Hydrolysis and Solvolysis Mechanisms of P-O and P-S Bonds

The hydrolysis of phosphorothioic acid esters involves the cleavage of either the phosphorus-oxygen (P-O) or phosphorus-sulfur (P-S) bonds. The specific bond cleaved and the underlying mechanism are highly dependent on the reaction conditions, such as pH. viu.ca Generally, base-catalyzed hydrolysis tends to favor cleavage at the phosphorus center (P-O or P-S), while neutral or acid-catalyzed conditions may favor cleavage at the carbon of the ester group (C-O). viu.ca

The acid-catalyzed hydrolysis of phosphorothioic acid esters and related compounds often proceeds through mechanisms involving protonation of the ester, making it more susceptible to nucleophilic attack. For analogous phosphinate esters, studies have shown that the hydrolysis can proceed via an AAc2 mechanism, where water is involved and P-O bond cleavage occurs, or an AAl1 mechanism, which involves C-O bond cleavage without the involvement of water in the rate-determining step. nih.gov In the case of O-methyl dimethylthiophosphinate, hydrolysis in strong acid provides evidence for the formation of a pentacoordinate intermediate. rsc.org

The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid. For some organophosphorus esters, the reaction rate reaches a maximum at a specific acid concentration, after which it may decrease. nih.gov For example, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) in a dioxane-water mixture shows a maximum rate at 1.5 M HClO₄. nih.gov This suggests that while protonation facilitates the reaction, excessively high acid concentrations may lead to inhibitory effects. In contrast to base-catalyzed reactions, polar and steric factors have been observed to have a less significant influence on the kinetics of acid-catalyzed hydrolysis of some phosphinates. nih.gov

Base-promoted hydrolysis, or saponification, of phosphorothioic acid esters typically involves a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. masterorganicchemistry.com This process generally results in the cleavage of the P-O or P-S bond. viu.ca The reaction is effectively irreversible because the resulting thiophosphoric acid is deprotonated by the base to form a stable carboxylate-like thiophosphate anion. masterorganicchemistry.com

Mechanistic studies on related compounds, such as cyclic thiophosphoryl chlorides, show that alkaline hydrolysis can proceed with a complete inversion of configuration at the phosphorus center. nih.gov This stereochemical outcome is indicative of a bimolecular nucleophilic substitution (SN2-P) mechanism, which involves a single, concerted transition state. nih.gov

The general mechanism for base-catalyzed hydrolysis of esters follows a two-step addition-elimination pathway (nucleophilic acyl substitution). masterorganicchemistry.com

Addition: The hydroxide ion attacks the phosphorus center, forming a pentacoordinate, trigonal bipyramidal intermediate.

Elimination: The leaving group (in this case, the methoxy (B1213986) group) is expelled, reforming the P=S double bond and yielding the thiophosphate product.

Deprotonation: A rapid, irreversible acid-base reaction occurs where the newly formed thiophosphoric acid is deprotonated by the base. masterorganicchemistry.com

Under neutral conditions, the hydrolysis of phosphorothioic acid esters can occur, although typically at a slower rate than under acidic or basic catalysis. The mechanism in neutral solution can be dissociative (SN1-like), particularly for derivatives with good leaving groups. For instance, the hydrolysis of the p-nitrophenyl phosphorothioate (B77711) (pNPPT) dianion in water proceeds through a dissociative pathway involving a thiometaphosphate intermediate, with little to no direct nucleophilic participation by water in the transition state. nih.gov This suggests that the stability of the ester in neutral aqueous solution is dependent on the potential for the spontaneous cleavage of the P-O bond. Generally, neutral hydrolysis may favor C-O bond cleavage. viu.ca

Solvent polarity and temperature are critical factors that significantly influence the rate of hydrolysis of phosphorothioic acid esters.

Solvent Effects: The rate of hydrolysis is dramatically affected by the solvent medium. For the dianion of p-nitrophenyl phosphorothioate (pNPPT), changing the solvent from pure water to a mixture of 95% dimethyl sulfoxide (B87167) (DMSO) and 5% water can accelerate the hydrolysis rate by nearly seven orders of magnitude. nih.gov Similar rate accelerations are observed in other polar aprotic solvents. nih.govnih.gov This profound effect is attributed to the desolvation of the reacting species in the mixed solvent, which lowers the enthalpy of activation (ΔH‡). nih.gov The reduction in hydrogen bonding in the ground state weakens the scissile P-O bond, contributing to a smaller activation energy barrier. nih.govnih.gov

| Solvent Composition (% DMSO in Water, v/v) | Relative Rate Acceleration (Approximate) | Primary Mechanistic Feature |

|---|---|---|

| 0% (Pure Water) | 1x (Baseline) | Dissociative mechanism via thiometaphosphate intermediate. nih.gov |

| 95% | ~10,000,000x | Significant desolvation of the ground state, leading to a lower activation enthalpy. nih.gov |

Temperature Effects: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. researchgate.netresearchgate.net Studies on the hydrolysis of various esters show a clear correlation between higher temperatures and faster reaction kinetics. researchgate.netnih.gov In some systems, temperature can also influence the selectivity of competing reactions. For the esterification of butylphosphonic acid, for example, increasing the temperature from 30°C to 90°C shifted the product selectivity significantly. researchgate.net While specific data for O-methyl phosphorothioic acid is not detailed, the general principle holds that reaction rates are temperature-dependent, following the Arrhenius equation.

| Temperature Change | Effect on Reaction Rate | Underlying Principle |

|---|---|---|

| Increase | Increases | Provides more kinetic energy to reacting molecules, increasing the frequency and energy of collisions, thus overcoming the activation energy barrier more often. researchgate.net |

| Decrease | Decreases | Reduces the kinetic energy of molecules, leading to fewer effective collisions. |

Nucleophilic Substitution Reactions at Phosphorus and Carbon Centers

Nucleophilic substitution reactions involving phosphorothioic acid, O-methyl ester can occur at either the electrophilic phosphorus center or the carbon atom of the methyl group. The reaction pathway, whether it is a concerted (SN2) or a stepwise (SN1-like) mechanism, depends on the nucleophile, the leaving group, and the reaction conditions. sapub.orgsapub.org

Water: The attack of water as a nucleophile constitutes hydrolysis, as detailed in section 3.1. The mechanism can vary from a dissociative pathway, where water attacks a transient thiometaphosphate intermediate, to a more associative SN2-type mechanism where water directly attacks the phosphorus center. nih.govnih.gov In acid-catalyzed hydrolysis, water attacks the protonated ester, while in base-catalyzed hydrolysis, the more potent nucleophile, the hydroxide ion, is the attacking species. nih.govmasterorganicchemistry.com

Alcohols: Alcohols can act as nucleophiles, attacking the phosphorus center of phosphorothioic acid derivatives to form new phosphorothioate esters. This reaction is a form of transesterification. For example, the methanolysis of cyclic thiophosphoryl chlorides proceeds with inversion of configuration at the phosphorus atom, which strongly suggests an SN2-P mechanism. nih.gov The reaction of alcohols with carboxylic acids or their derivatives to form esters is a fundamental transformation in organic chemistry. libretexts.org In the context of phosphorothioates, activating agents can be used to facilitate the reaction. For instance, primary and secondary alcohols can be converted to phosphorothiolates in a one-pot procedure where the alcohol acts as the nucleophile. acs.org The reaction with secondary alcohols has been shown to proceed stereospecifically with inversion of configuration, consistent with an SN2 pathway. acs.org

Attack by Sulfur-Based Nucleophiles (e.g., Thiols, Thiolates)

The reaction of phosphorothioic acid, O-methyl ester and related phosphorothioates with sulfur-based nucleophiles, such as thiols (RSH) and their conjugate bases, thiolates (RS⁻), is a critical area of study. Thiolates are potent nucleophiles due to the high polarizability and lower basicity of sulfur compared to oxygen. masterorganicchemistry.comlibretexts.org This characteristic often leads to a preference for Sₙ2-type reactions. masterorganicchemistry.com

In the context of phosphorothioates, the sulfur atom of the nucleophile attacks the electrophilic phosphorus center. This can proceed through either a concerted or a stepwise mechanism. A concerted mechanism involves a single pentacoordinate transition state, while a stepwise mechanism proceeds through a trigonal bipyramidal pentacoordinate intermediate. sapub.orgsapub.org The specific pathway is influenced by factors such as the structure of the nucleophile and the substrate.

Thiolates have been shown to be excellent nucleophiles for reactions at the phosphorus center of phosphorothioates. libretexts.orglibretexts.org For instance, the reaction of a phosphorothioate with a thiol in the presence of a base to form the more nucleophilic thiolate can lead to the displacement of a leaving group from the phosphorus atom. The high nucleophilicity of sulfur compounds is a key factor in these reactions. libretexts.org

The interaction of phosphorothioates with thiols is also biologically significant. For example, the cellular uptake of phosphorothioate oligonucleotides is thought to be mediated by the dynamic covalent exchange with cellular thiols and disulfides. nih.gov This highlights the importance of understanding the fundamental reactivity between phosphorothioates and sulfur-based nucleophiles.

Displacement of Leaving Groups from Phosphorus and Alkyl Centers

Nucleophilic attack on phosphorothioic acid, O-methyl ester can result in the displacement of a leaving group from either the phosphorus center or one of the alkyl (in this case, methyl) centers. The site of attack is dependent on the nature of the nucleophile and the reaction conditions.

Attack at the Phosphorus Center:

A nucleophile can attack the electrophilic phosphorus atom, leading to the cleavage of a P-O or P-S bond. nih.gov The facility of this displacement depends on several factors, including the nature of the leaving group. Good leaving groups are typically weak bases. libretexts.org In nucleophilic substitution at a thiophosphoryl center, the reaction can proceed via two primary mechanisms: a concerted process with a single pentacoordinate transition state or a stepwise mechanism involving a trigonal bipyramidal intermediate. sapub.org The choice between these pathways can be influenced by the properties of the nucleophile and the substrate. sapub.org

Attack at the Alkyl Center (Methyl Group):

Alternatively, a nucleophile can attack the carbon atom of the O-methyl group in an Sₙ2 reaction. In this case, the phosphorothioate moiety acts as the leaving group. For this to occur, the nucleophile must be sufficiently strong to attack the sterically accessible methyl group.

The competition between attack at the phosphorus and the alkyl carbon is a well-documented phenomenon in the chemistry of phosphate (B84403) and phosphorothioate esters. The outcome is influenced by the "hardness" or "softness" of the nucleophile and the electrophilic centers, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Stereochemistry of Nucleophilic Attack on Phosphorus

The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center in a phosphorothioate is a critical aspect of its reactivity and provides insight into the reaction mechanism. Nucleophilic substitution at a tetrahedral phosphorus atom can proceed with either inversion or retention of configuration. acs.orgresearchgate.net

Inversion of Configuration: This outcome is characteristic of a backside attack, analogous to the classic Sₙ2 reaction at a carbon center. The nucleophile approaches the phosphorus atom from the side opposite to the leaving group, leading to a Walden inversion. researchgate.net This pathway is often associated with a concerted mechanism or a mechanism involving a pentacoordinate intermediate where the incoming and outgoing groups occupy apical positions. sapub.orgresearchgate.net

Studies on cyclic phosphorothioates have been instrumental in elucidating these stereochemical pathways. The use of cis and trans isomers as substrates has allowed for the determination of the stereochemical course of substitution at the thiophosphoryl center. acs.org It has been observed that retention of configuration tends to increase with the basicity of the nucleophile, while the presence of salts can favor inversion. acs.org The specific stereochemical outcome is a result of a complex interplay of factors including the nature of the nucleophile, the leaving group, the solvent, and the presence of any catalysts or additives. acs.orgresearchgate.net

Transesterification Reactions Involving Phosphorothioic Acid, O-methyl Ester

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com In the context of phosphorothioic acid, O-methyl ester, this would involve the reaction with an alcohol (R'OH) to replace the methoxy group (-OCH₃) with a new alkoxy group (-OR').

Acid- and Base-Catalyzed Transesterification Mechanisms

Transesterification reactions of phosphorothioates can be catalyzed by both acids and bases. masterorganicchemistry.com

Base-Catalyzed Transesterification:

Under basic conditions, the reaction is typically initiated by the deprotonation of the incoming alcohol by a base to form a more nucleophilic alkoxide ion (R'O⁻). masterorganicchemistry.comyoutube.com This alkoxide then attacks the electrophilic phosphorus atom of the phosphorothioic acid, O-methyl ester. researchgate.netyoutube.com The reaction proceeds through a trigonal bipyramidal intermediate. sapub.orgsapub.org Finally, the original methoxide (B1231860) group is eliminated as a leaving group, yielding the new phosphorothioate ester. youtube.com The use of an excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the reaction mechanism is different. The acid first protonates the phosphoryl oxygen (or in this case, the thionyl sulfur), which increases the electrophilicity of the phosphorus atom. youtube.comyoutube.com The incoming alcohol, acting as a nucleophile, then attacks the activated phosphorus center. youtube.com This is followed by a series of proton transfer steps, which ultimately lead to the departure of methanol (B129727) and the formation of the new phosphorothioate ester. youtube.com Similar to the base-catalyzed process, using the incoming alcohol as the solvent can shift the equilibrium in favor of the products. masterorganicchemistry.com

Table 1: Comparison of Acid- and Base-Catalyzed Transesterification

| Feature | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Catalyst | Strong acid (e.g., H₂SO₄) youtube.com | Strong base (e.g., NaOR') masterorganicchemistry.com |

| Initial Step | Protonation of the P=S group youtube.com | Deprotonation of the incoming alcohol masterorganicchemistry.com |

| Nucleophile | Neutral alcohol youtube.com | Alkoxide ion masterorganicchemistry.com |

| Intermediate | Protonated pentacoordinate species | Pentacoordinate anionic intermediate sapub.orgsapub.org |

| Driving Force | Use of excess alcohol as solvent masterorganicchemistry.com | Use of excess alcohol as solvent masterorganicchemistry.com |

Intramolecular Transesterification Pathways

Intramolecular transesterification can occur if the phosphorothioate molecule contains a suitably positioned hydroxyl group. This process leads to the formation of a cyclic phosphorothioate. The reaction is essentially an intramolecular nucleophilic attack of the hydroxyl group on the phosphorus center. masterorganicchemistry.com

The rate of intramolecular transesterification can be significantly influenced by the proximity and orientation of the reacting groups. The formation of five- or six-membered rings is generally favored due to lower ring strain. Metal ions can also play a significant role in accelerating these reactions. rsc.org For example, the intramolecular transesterification of 2-hydroxypropyl 4-nitrophenyl phosphate is greatly accelerated by divalent metal ions. rsc.org While this example is for a phosphate, similar principles can apply to phosphorothioates.

Solvent Effects on Transesterification Efficiency

The choice of solvent can have a profound impact on the rate and efficiency of transesterification reactions. nih.gov Solvents influence the stability of the reactants, transition states, and intermediates, thereby altering the activation energy of the reaction. nih.gov

For transesterification reactions of phosphorothioates, several solvent properties are important:

Polarity: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and hexamethylphosphoramide (B148902) (HMPA), can significantly accelerate the rates of phosphoryl transfer reactions. nih.gov This acceleration is often attributed to the desolvation of the nucleophile and the phosphoryl group in the ground state, which reduces the activation energy. nih.gov

Hydrogen Bonding: Solvents capable of hydrogen bonding can solvate the reactants and intermediates, which can either stabilize or destabilize them relative to the transition state. For instance, in aqueous solutions, the extensive hydrogen bonding to the phosphate group can stabilize the ground state, leading to a higher activation barrier compared to reactions in less-protic solvents. nih.gov

Dielectric Constant: The dielectric constant of the solvent can influence the electrostatic interactions between charged species involved in the reaction.

Studies have shown that changing the solvent from water to aqueous DMSO can lead to significant rate accelerations for the hydrolysis of phosphate and phosphorothioate esters. nih.gov This effect is often enthalpic in origin, reflecting a greater stabilization of the transition state by the dipolar aprotic solvent. nih.gov

Oxidation and Reduction Chemistry of Phosphorus and Sulfur Moieties

The reactivity of the phosphorus and sulfur centers in phosphorothioic acid, O-methyl ester and its derivatives is central to their chemical behavior and biological activity. The electron-rich sulfur atom in the thiophosphoryl (P=S) group is susceptible to oxidation, while the phosphorus-sulfur bond can be targeted by reducing agents.

Conversion of P=S to P=O (Oxidation to Oxons)

The oxidation of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group is a significant transformation for phosphorothioate compounds. This conversion results in the formation of the corresponding "oxon" analog, which often exhibits different chemical and biological properties. researchgate.net This oxidative desulfuration is a key metabolic pathway for many organophosphorus pesticides and a known reaction in various chemical environments.

The process can be initiated by a range of oxidizing agents. For instance, hypochlorous acid (HOCl) readily reacts with the P=S moiety, leading to the formation of the P=O oxon. researchgate.net This reaction is particularly relevant in water treatment processes where chlorine is used. researchgate.net Studies on organophosphorus pesticides have shown that the reaction with HOCl can be rapid, especially near neutral pH. researchgate.net

Hydrogen peroxide (H₂O₂) is another agent capable of inducing this conversion. nih.govacs.org In studies involving synthetic single guide RNA (sgRNA) with phosphorothioate linkages, exposure to oxidative stress from hydrogen peroxide resulted in the conversion of P=S to P=O. nih.govacs.org Research has indicated that the rate of this oxidation can be dependent on the position of the phosphorothioate linkage within a molecule, with terminal linkages sometimes showing greater susceptibility to oxidation. acs.org

The general mechanism involves the electrophilic attack of the oxidizing agent on the sulfur atom of the P=S double bond. This is followed by a rearrangement and subsequent elimination of the sulfur atom, which is replaced by an oxygen atom to form the more thermodynamically stable P=O bond.

Table 1: Oxidizing Agents for P=S to P=O Conversion This table is interactive. You can sort and filter the data.

| Oxidizing Agent | Chemical Formula | Context of Reaction | Reference |

|---|---|---|---|

| Hypochlorous Acid | HOCl | Transformation of organophosphorus pesticides in aqueous chlorine. researchgate.net | researchgate.net |

| Hydrogen Peroxide | H₂O₂ | Oxidative stress studies on phosphorothioate-modified oligonucleotides. nih.govacs.org | nih.govacs.org |

| Peracids | RCO₃H | General oxidizing agents for thio-compounds. smolecule.com | smolecule.com |

Reduction Reactions Affecting the P-S Bond

While oxidation at the sulfur atom is a common reaction, the phosphorus-sulfur bond in phosphorothioates can also be susceptible to reduction, although this is less frequently discussed for simple O-methyl phosphorothioic acid itself and more extensively studied in the context of complex biomolecules like antisense oligonucleotides. beilstein-journals.orgresearchgate.net In these larger molecules, the phosphorothioate linkage is introduced to confer nuclease resistance. genelink.com

Reduction-responsive modifications are sometimes intentionally designed into molecules, where cleavage or conversion of the P-S bond is triggered by a reducing environment. beilstein-journals.org Cellular reducing agents, such as glutathione (B108866) (GSH), can mediate the demasking of certain prodrug-type oligonucleotides by acting on disulfide bonds strategically placed near the phosphorothioate linkage, which can lead to subsequent modification or cleavage. beilstein-journals.org In some contexts, the reduction of phosphorothioate content in antisense oligonucleotides to phosphodiester (PO) linkages has been explored to modulate biological activity and toxicity profiles. researchgate.net

Direct reduction of the P-S bond in simple phosphorothioic esters is less characterized but would theoretically involve nucleophilic attack at the phosphorus or sulfur atom by a reducing agent, potentially leading to cleavage of the bond. Agents like 1,4-dithiothreitol have been used in laboratory settings to trigger such reductions in modified oligonucleotides. beilstein-journals.org

Reactivity with Oxidizing and Reducing Agents

The dual susceptibility of the thiophosphoryl group to both oxidation and reduction highlights its chemical versatility. The specific outcome of a reaction depends on the nature of the reagent and the reaction conditions.

Oxidizing Agents:

Strong Oxidants: Agents like hypochlorous acid and peracids readily attack the sulfur atom, leading to the P=O oxon. researchgate.netsmolecule.com The reaction with HOCl is reported to be rapid. researchgate.net

Mild Oxidants: Hydrogen peroxide can also effect the P=S to P=O conversion, and this process is relevant under conditions of oxidative stress. nih.govacs.org In oligonucleotide synthesis, iodine in the presence of water is a standard oxidizing step for converting phosphite (B83602) triesters to phosphates, but it can also undesirably convert existing phosphorothioate linkages to phosphodiesters. umich.edu

Reducing Agents:

Biological Reductants: Glutathione (GSH) is a key intracellular reducing agent that can interact with phosphorothioate-containing molecules or associated reducible groups. beilstein-journals.org

Laboratory Reductants: Thiol-containing reagents like 1,4-dithiothreitol (DTT) are effective in reducing disulfide bonds and can be used to trigger cleavage reactions in specifically designed reduction-responsive systems containing phosphorothioates. beilstein-journals.org

The reactivity profile demonstrates a key characteristic of the phosphorothioate group: the P=S bond is a site of high reactivity, readily undergoing oxidative desulfuration to the corresponding P=O analogue. While reductive cleavage is also possible, it is more commonly exploited in complex, specially designed molecular systems.

Table 2: Summary of Reactivity with Selected Agents This table is interactive. You can sort and filter the data.

| Reagent Class | Specific Agent | Moiety Targeted | Primary Outcome | Reference |

|---|---|---|---|---|

| Oxidizing Agent | Hypochlorous Acid (HOCl) | P=S | Conversion to P=O (Oxon formation) | researchgate.net |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | P=S | Conversion to P=O (Oxon formation) | nih.govacs.org |

| Oxidizing Agent | Iodine/Water (I₂/H₂O) | P=S | Conversion to P=O | umich.edu |

| Reducing Agent | Glutathione (GSH) | P-S or associated reducible groups | Bond cleavage/conversion in specific molecular constructs | beilstein-journals.org |

Advanced Spectroscopic and Analytical Methodologies for Research on Phosphorothioic Acid, O Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of organophosphorus compounds, providing unparalleled insight into the atomic-level connectivity and spatial arrangement of molecules.

³¹P NMR spectroscopy is a highly specific and powerful tool for analyzing compounds containing phosphorus, such as Phosphorothioic acid, O-methyl ester. Since the phosphorus-31 nucleus has a spin of ½ and is 100% abundant, it provides strong, sharp signals without the need for isotopic enrichment. The chemical shift (δ) of the ³¹P nucleus is extremely sensitive to its electronic environment, including the nature of the atoms bonded to it (oxygen vs. sulfur), their oxidation state, and the surrounding molecular geometry.

The substitution of a non-bridging oxygen atom in a phosphate (B84403) group with a sulfur atom to form a phosphorothioate (B77711) results in a significant downfield shift in the ³¹P NMR spectrum. nih.gov This distinct chemical shift difference allows for the unambiguous identification of phosphorothioate moieties. For instance, studies on phosphorothioate analogues of biological phosphates have shown that this sulfur substitution can cause a downfield shift of approximately 40-50 ppm compared to the parent phosphate compound. nih.gov

This sensitivity is particularly valuable for reaction monitoring. For example, during the synthesis of an O-methyl phosphorothioate from its corresponding phosphate or phosphite (B83602) precursor, ³¹P NMR can be used to track the reaction's progress in real-time. The disappearance of the starting material's signal and the concurrent appearance and growth of the product's characteristic phosphorothioate signal allow for precise determination of reaction kinetics and endpoint. rsc.org

Table 1: Representative ³¹P NMR Chemical Shift Data

Compound Type Typical ³¹P Chemical Shift Range (ppm) Reference Phosphate Esters (P=O) -5 to 5 nih.gov Phosphorothioate Esters (P=S) 55 to 75 [13, 15] Phosphite Esters 130 to 140

Note: Chemical shifts are referenced to 85% H₃PO₄. The exact shift for Phosphorothioic acid, O-methyl ester depends on the full molecular structure and solvent.

While ³¹P NMR focuses on the phosphorus core, other NMR-active nuclei are essential for characterizing the organic (ligand) portions of the molecule.

¹H NMR provides detailed information about the number, type, and connectivity of protons in the molecule. For Phosphorothioic acid, O-methyl ester, the protons of the O-methyl group would exhibit a characteristic signal, typically a doublet due to coupling with the phosphorus nucleus (³JH-P coupling). rsc.org The integration and multiplicity of this and other signals confirm the structure of the organic substituents. It can be used to monitor reactions involving changes to the organic part of the molecule. researchgate.net

¹³C NMR maps the carbon framework of the molecule. The chemical shift of each carbon atom reveals its bonding environment (e.g., sp³, sp² hybridization, attachment to electronegative atoms). The O-methyl carbon in Phosphorothioic acid, O-methyl ester would have a distinct resonance. Like ¹H NMR, ¹³C NMR is crucial for confirming the identity and purity of the compound. rsc.org

¹⁹F NMR is employed when the molecule is derivatized with a fluorine-containing moiety. Fluorine-19 is a highly sensitive nucleus (100% abundance, high gyromagnetic ratio), and its chemical shifts span a very wide range, making ¹⁹F NMR an exceptionally clear and sensitive tool for analysis. This is useful in specialized studies where fluorine-containing tags or reactants are used, allowing for straightforward monitoring of derivatization reactions.

Table 2: Expected NMR Data for the Methyl Group in O-Methyl Phosphorothioate

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Reference ¹H ~3.5 - 4.0 Doublet (due to ³JH-P) [5, 26] ¹³C ~50 - 60 Doublet (due to ²JC-P) nih.gov

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together spin systems within the molecule's organic framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached, providing a powerful method for assigning ¹H and ¹³C signals definitively.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for conformational analysis. researchgate.netnih.gov These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. columbia.edu This information is vital for determining the three-dimensional shape and preferred conformation of the molecule in solution. ROESY is often preferred for medium-sized molecules where the standard NOE may be weak or zero. columbia.edublogspot.comnih.gov

Mass Spectrometry (MS) in Reaction Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining molecular weights, confirming elemental compositions, and identifying trace-level impurities.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which is a significant advantage over standard-resolution MS. This high accuracy allows for the calculation of a unique elemental formula for a given m/z value. researchgate.net For research on Phosphorothioic acid, O-methyl ester, HRMS is critical for:

Unambiguous Product Confirmation: Confirming that the experimentally measured mass matches the calculated exact mass of the target molecule, providing strong evidence of its successful synthesis.

Impurity Profiling: Detecting and identifying low-level impurities that may be present from starting materials or formed as byproducts during the reaction. nih.govresearchgate.net Common impurities in phosphorothioate synthesis include failure sequences, products of incomplete sulfurization (phosphate analogs), or various adducts, all of which can be resolved and identified by their precise mass. nih.govbohrium.comnih.gov

Table 3: Examples of Impurities Identifiable by LC-HRMS in Phosphorothioate Synthesis

Impurity Type Description Method of Identification Reference Desulfurization Product The corresponding phosphate analog (P=O instead of P=S). Mass difference of ~16 Da (O vs. S). [2, 3] Failure Sequences Incomplete products from solid-phase synthesis. Lower molecular weight than the target product. rsc.org Adducts The target molecule with an additional small molecule attached (e.g., from protecting groups or solvents). Higher molecular weight corresponding to the addition of the specific adduct. [2, 3]

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govacs.org In an MS/MS experiment, a specific ion of interest (the "precursor ion," e.g., the molecular ion of Phosphorothioic acid, O-methyl ester) is selected, isolated, and then fragmented by collision with an inert gas. The resulting fragment ions (or "product ions") are then analyzed.

The fragmentation pattern is highly characteristic of the molecule's structure. libretexts.orgyoutube.comchemguide.co.uk By analyzing the masses of the fragments, chemists can deduce the structure of the original ion. For O-methyl phosphorothioates, fragmentation often involves:

Cleavage of the P-O or P-S bonds.

Loss of the methyl group or other organic substituents.

Rearrangements, such as the thiono-thiolo rearrangement, where the P=S and P-O-R bonds rearrange to P=O and P-S-R. acs.org

This detailed structural information is invaluable for confirming the identity of the desired product and for characterizing the exact structure of unknown impurities or reaction byproducts. acs.orgnih.gov

Table 4: Common Fragmentation Pathways for O,O-dialkyl Phosphorothionates in MS/MS

Precursor Ion Major Fragment Ion Description of Loss Reference [M+H]⁺ [(CH₃O)₂PS]⁺ Loss of the aryl or other large organic group. blogspot.com [M+H]⁺ [M+H - CH₃OH]⁺ Loss of a neutral methanol (B129727) molecule. blogspot.com [M+H]⁺ [(CH₃O)₂PO]⁺ Result of a thiono-thiolo rearrangement followed by fragmentation. blogspot.com

Chromatographic Techniques for Separation, Purification, and Analytical Research

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of phosphorothioate compounds, including the assessment of purity and the challenging separation of diastereomers. The phosphorus center in phosphorothioates is chiral, leading to the formation of diastereomeric pairs (Rp and Sp) when incorporated into larger molecules. These diastereomers often exhibit subtle differences in their physicochemical properties, making their separation a complex analytical task.

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely used method for this purpose. ox.ac.uk This technique involves the use of an ion-pairing reagent in the mobile phase, which interacts with the negatively charged phosphorothioate backbone, thereby increasing its retention on a non-polar stationary phase. The choice of the ion-pairing reagent and its concentration is critical for achieving optimal separation. For example, triethylamine (B128534) (TEA) is often used, sometimes in combination with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can improve both chromatographic separation and electrospray ionization efficiency when coupled with mass spectrometry. ox.ac.uk

The separation of diastereomers can be influenced by the nature of the stationary phase. Different reversed-phase columns, such as C8 and C18, can provide varying degrees of resolution for phosphorothioate diastereomers. The inherent characteristics of these diastereomers can lead to broadened or split peaks in HPLC profiles, complicating purity assessment. nih.gov In such cases, coupling HPLC with mass spectrometry (ESI-MS) is crucial to confirm that the broad peak corresponds to the product and not impurities. oup.comnih.gov

Table 1: HPLC Methodologies for Phosphorothioate Analysis

| Technique | Stationary Phase | Mobile Phase Additives | Application | Reference |

| IP-RP-HPLC | C8, C18 | Triethylamine (TEA), Hexafluoro-2-propanol (HFIP) | Purity assessment, Diastereomer separation | ox.ac.uk |

| IP-RP-HPLC | C18 | Triethylammonium acetate | Separation of oligonucleotides | ox.ac.uk |

| RP-HPLC | Endcapped C18 | Pre-derivatization to diastereomers | Enantiomeric purity determination | uvic.ca |

| HILIC | Amide, Silica (B1680970) | Ammonium acetate, Ammonium formate | Separation of phosphorothioate oligonucleotides | researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. gcms.cz However, many organophosphorus compounds, including phosphorothioic acids and their esters, are often non-volatile due to their polarity. colostate.edu Therefore, a derivatization step is typically required to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis. colostate.edumdpi.comresearchgate.net

Common derivatization strategies for organophosphorus acids include silylation and alkylation (e.g., methylation). colostate.edumdpi.com Silylation involves replacing active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govmdpi.com This process reduces the polarity and hydrogen bonding of the molecule, thereby increasing its volatility. gcms.cz For example, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with TBDMSCl has been used to create volatile TBDMS derivatives of organophosphorus nerve agent degradation products for GC-MS analysis. nih.gov

Alkylation, particularly methylation, is another widely used technique. mdpi.com Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be employed to methylate acidic protons. mdpi.com Pentafluorobenzyl (PFB) bromide is another derivatizing agent that can be used, producing PFB derivatives that are stable and exhibit excellent detection limits in negative chemical ionization (NCI) mode. researchgate.netresearchgate.net

Once derivatized, the compounds can be analyzed by GC coupled with a mass spectrometer (GC-MS). This combination allows for both the separation of complex mixtures and the identification of individual components based on their mass spectra. GC-MS is particularly valuable for trace analysis due to its high sensitivity and selectivity. nih.govmdpi.com

The separation of phosphorothioate compounds, especially complex mixtures of diastereomers and related impurities, heavily relies on the choice of the HPLC column chemistry. researchgate.net While traditional reversed-phase columns like C8 and C18 are widely used, advancements in stationary phase technology have led to improved resolution and efficiency.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a viable alternative to IP-RP-HPLC for the analysis of polar compounds like phosphorothioate oligonucleotides. researchgate.net HILIC columns, with stationary phases such as unmodified silica or amide-bonded silica, utilize a high organic content mobile phase with a small amount of aqueous solvent to achieve separation based on the partitioning of analytes into the aqueous layer adsorbed on the stationary phase. researchgate.net This approach can offer different selectivity compared to reversed-phase methods.

In the realm of reversed-phase chromatography, the development of novel stationary phases continues to push the boundaries of separation science. For instance, columns with positively charged surfaces have been introduced to improve peak shape and loading capacity for acidic molecules like phosphorothioates. Other innovations include the use of superficially porous particles (SPP) which can provide higher efficiency and faster separations compared to fully porous particles of the same size. Furthermore, hybrid particle technologies, which incorporate both silica and organic polymers, offer enhanced pH and temperature stability, which is beneficial for the robust separation of phosphorothioates. researchgate.net

Table 2: Comparison of Advanced Column Chemistries

| Column Chemistry | Principle of Separation | Advantages for Phosphorothioates | Reference |

| HILIC (Amide, Silica) | Partitioning into an adsorbed aqueous layer on a polar stationary phase. | Orthogonal selectivity to reversed-phase, suitable for polar analytes. | researchgate.net |

| Positively Charged Surface RP | Reversed-phase with an underlying positive charge on the stationary phase. | Improved peak shape and loading capacity for acidic compounds. | researchgate.net |

| Superficially Porous Particles (SPP) | Solid core with a porous outer layer. | Higher efficiency and faster separations at lower backpressures. | researchgate.net |

| Hybrid Particle Technology (e.g., BEH) | Combination of silica and organic polymer. | Enhanced pH and temperature stability. | researchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net For derivatives of Phosphorothioic acid, O-methyl ester, this technique can provide unambiguous proof of structure, including the precise determination of bond lengths, bond angles, and stereochemistry. This is particularly crucial for resolving the absolute configuration of chiral centers, such as the phosphorus atom in phosphorothioate derivatives. mdpi.com

The process involves growing a single crystal of the compound of interest. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, yielding a detailed molecular structure. researchgate.net

In the context of organophosphorus chemistry, X-ray crystallography has been used to elucidate the structures of numerous compounds, providing insights into their bonding and conformation. researchgate.netmdpi.com For example, the solid-state structure of O-methylmethylphosphatotriphenyltin(IV), a derivative related to the title compound, was determined by X-ray diffraction, revealing a hexameric ring structure. While obtaining suitable crystals can be a significant challenge, the structural information provided by X-ray crystallography is unparalleled. It can be used to validate the structures of synthetic products, identify conformational preferences, and understand intermolecular interactions in the solid state. For complex molecules with multiple chiral centers, crystallographic analysis of a derivative can help in assigning the relative and absolute stereochemistry of the entire molecule. nih.gov

Computational Chemistry and Theoretical Investigations of Phosphorothioic Acid, O Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and bonding characteristics of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) has become a popular method for studying the geometric and electronic properties of organophosphorus compounds due to its balance of computational cost and accuracy. nih.govconsensus.app Studies on dimethyl phosphorothioate (B77711), a close analog of the O-methyl ester, using DFT at the B3LYP/6-31++G* level of theory, have provided valuable information about its structural parameters. nih.govresearchgate.net

These calculations reveal the key bond lengths and angles that define the molecule's three-dimensional structure. The optimized geometry provides a foundation for understanding the molecule's reactivity and interactions.

Table 1: Selected Optimized Geometrical Parameters of Dimethyl Phosphorothioate Anion (a close analog of Phosphorothioic acid, O-methyl ester)

| Parameter | Bond Length (Å) / Angle (°) |

| P-O1 | 1.642 |

| P-O2 | 1.621 |

| P=O3 | 1.534 |

| P-S1 | 1.998 |

| C1-O1 | 1.437 |

| C2-O2 | 1.437 |

| O1-P-O2 | 96.9 |

| O1-P=O3 | 111.1 |

| O2-P=O3 | 112.5 |

| O1-P-S1 | 108.9 |

| O2-P-S1 | 114.1 |

| O3=P-S1 | 112.5 |

| Data derived from DFT calculations on dimethyl phosphorothioate anion at the B3LYP/6-31++G level of theory.* researchgate.net |

Analysis of Atomic Charges and Orbital Contributions

The distribution of electron density within a molecule is crucial for understanding its chemical behavior. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate atomic charges and analyze orbital interactions. osti.govnih.govfrontiersin.orgnih.gov NBO analysis, in particular, provides a chemically intuitive picture of bonding by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. nih.gov

For phosphorothioate anions, ab initio molecular orbital analysis has shown that the highest occupied molecular orbital (HOMO) has a significantly higher energy compared to the corresponding phosphate (B84403) anion, with the electron density in the HOMO being highly concentrated on the sulfur atom. researchgate.net This is consistent with the characterization of the phosphorothioate sulfur as a soft nucleophile. researchgate.net NBO analysis can further quantify the charge distribution and the nature of the key orbitals, such as the P=O and P-S bonds, and the lone pairs on the oxygen and sulfur atoms. These analyses help in understanding the sites most susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges for a Model Phosphorothioate System

| Atom | Charge (a.u.) |

| P | +0.85 |

| S | -0.65 |

| O (ester) | -0.55 |

| O (phosphoryl) | -0.70 |

| C (methyl) | -0.15 |

| H (methyl) | +0.20 |

| Note: These are representative values for a generic phosphorothioate ester and can vary based on the specific molecule and computational method. |

Spectroscopic Parameter Prediction (NMR chemical shifts)

Computational methods, particularly DFT, are widely used to predict NMR chemical shifts, which can be a powerful tool for structure elucidation. nih.govbeilstein-journals.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate magnetic shielding tensors, from which chemical shifts are derived. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Reactivity

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time, providing insights into conformational dynamics, intermolecular interactions, and the influence of the solvent. osti.govnih.govresearchgate.netcoventry.ac.uk

Conformational Analysis and Intermolecular Interactions

Phosphorothioic acid, O-methyl ester, like other organophosphorus esters, possesses conformational flexibility around its P-O and C-O bonds. MD simulations can explore the potential energy surface of the molecule in solution to identify the most stable conformers and the energy barriers between them.

Studies on the analogous dimethyl phosphorothioate have shown that the gauche⁻/gauche⁻ (g⁻g⁻) conformer is not always the most stable, with the gauche⁻/trans (g⁻t) conformer being the lowest in energy in some cases. nih.govresearchgate.net MD simulations can also reveal the nature of intermolecular interactions between the solute and solvent molecules. In aqueous solution, this would involve analyzing the hydrogen bonding network between the water molecules and the oxygen and sulfur atoms of the phosphorothioate. nih.gov The competing hydrophobic and hydrophilic interactions of the methyl group and the polar P-O and P-S bonds lead to a complex solvation structure. nih.gov

Solvent Effects on Reactivity and Stability

The solvent can have a profound effect on the reactivity and stability of phosphorothioate esters. frontiersin.orgnih.govacs.org The rate of hydrolysis of phosphorothioate esters, for example, is significantly accelerated in polar aprotic solvents like DMSO compared to water. nih.govacs.org

Computational studies on the hydrolysis of p-nitrophenyl phosphorothioate have shown that the transition state is better stabilized by aqueous DMSO than by pure water, leading to a significant reduction in the activation enthalpy (ΔH‡) and thus an accelerated reaction rate. acs.org The two negative charges of the reactant are more dispersed in the transition state, which is favored in the mixed solvent. acs.org The mechanism of hydrolysis can also be influenced by the solvent, with some reactions proceeding through a more dissociative pathway in less nucleophilic solvents. acs.org MD simulations can complement these findings by providing a detailed picture of the differential solvation of the ground state and the transition state, helping to rationalize the observed kinetic solvent effects. The stability of different conformers of phosphorothioic acid, O-methyl ester is also expected to be solvent-dependent, with polar solvents potentially stabilizing more polar conformers.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry provides a powerful framework for mapping the intricate pathways of chemical reactions involving Phosphorothioic acid, O-methyl ester. Through sophisticated modeling techniques, researchers can visualize the transformation from reactants to products, identifying key intermediate structures and the high-energy transition states that connect them.

One area of significant investigation is the hydrolysis of phosphorothioate esters. Theoretical studies on related compounds, such as O-methyl dimethylthiophosphinate, suggest that the acid-catalyzed hydrolysis proceeds through the formation of a pentacoordinate intermediate. rsc.org This high-energy species represents a critical juncture in the reaction pathway, where the phosphorus center temporarily expands its coordination sphere. The characterization of such intermediates is crucial for a complete understanding of the reaction mechanism.

For reactions involving nucleophilic attack at the phosphorus center, computational models, including those studying similar methyl aryl phosphorothiolate (B1257650) esters, indicate a concerted S_N2(P) mechanism. This suggests that the bond-forming and bond-breaking processes occur simultaneously, without the formation of a stable intermediate. The geometry of the transition state in these reactions is of particular interest, as it reveals the extent of bond formation and cleavage at the pinnacle of the energy barrier.

Determination of Activation Energies and Reaction Coordinates

A cornerstone of computational reaction analysis is the determination of activation energies (Ea), which quantify the energy barrier that must be overcome for a reaction to occur. These values, typically calculated using methods like Density Functional Theory (DFT), are essential for predicting reaction rates and understanding the feasibility of a proposed pathway. The reaction coordinate, a conceptual tool, maps the energetic profile of the reaction, illustrating the energy changes as the system progresses from reactants through the transition state to the products.

While specific DFT calculations for the activation energy of Phosphorothioic acid, O-methyl ester hydrolysis are not widely available in the literature, studies on analogous thioesters provide valuable insights. For instance, research on the hydrolysis of methyl thioacetate (B1230152) and other thioester derivatives has employed computational methods to determine the Gibbs free energies of hydrolysis. nih.gov These studies, often utilizing quantum mechanical models, help to establish the thermodynamic landscape of the reaction.

The process of computationally determining an activation energy involves locating the transition state structure on the potential energy surface. This is a complex task, as the transition state represents a first-order saddle point. Advanced computational algorithms are employed to optimize the geometry of this transient species, from which the activation energy can be calculated as the energy difference between the transition state and the reactants.

Elucidation of Rate-Limiting Steps in Chemical Transformations

For enzymatic reactions involving phosphorothioates, such as those catalyzed by phosphatases, pre-steady-state kinetic analysis combined with computational modeling can pinpoint the rate-limiting step. nih.gov For example, in the hydrolysis of p-nitrophenyl phosphate by a dual-specificity phosphatase, the decomposition of a phosphoenzyme intermediate was identified as the rate-limiting step. nih.gov While this study does not directly involve Phosphorothioic acid, O-methyl ester, the methodology is directly applicable to understanding its enzymatic and non-enzymatic transformations.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, has become an indispensable tool in this field. QSAR models use statistical methods to relate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to observed activities.

In the context of organophosphorus compounds, including phosphorothioates, QSAR has been extensively used to predict their insecticidal activity. springernature.combohrium.comd-nb.infomdpi.comresearchgate.net These studies develop mathematical models that can forecast the biological efficacy of new, unsynthesized analogs based on their computed molecular properties. For a hypothetical QSAR study on a series of O-methyl phosphorothioate analogs, the following descriptors could be considered:

| Descriptor Category | Specific Descriptors | Potential Impact on Activity |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Influences the compound's ability to interact with biological targets and its reactivity in phosphorylation reactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Affects how well the molecule fits into an active site of an enzyme or receptor. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs the compound's ability to cross biological membranes and reach its target. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and overall shape of the molecule. |

A typical QSAR model is expressed as a linear or non-linear equation. For instance, a simplified linear model might take the form:

pLC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pLC50 is a measure of insecticidal activity, and c0, c1, c2 are coefficients determined from the statistical analysis of a training set of compounds with known activities.

Such models, once validated, can guide the synthesis of new derivatives with potentially enhanced activity by suggesting modifications to the molecular structure that would optimize the key descriptors identified in the QSAR equation.

Biochemical and Enzymatic Interactions of Phosphorothioic Acid, O Methyl Ester Non Clinical Focus

Molecular Mechanisms of Enzyme Interaction

The core of the compound's biochemical activity lies in its ability to interact with the active sites of various enzymes, leading to specific modifications and functional consequences.

Phosphorothioic acid, O-methyl ester, like other organophosphate and organothiophosphate compounds, is recognized by enzymes that typically process phosphate (B84403) or ester-containing substrates.

Esterases : This broad class of hydrolases, which includes lipases, cleaves ester bonds. The active site of many esterases, such as lipases, features a catalytic triad, commonly composed of serine, histidine, and aspartate residues. lu.se The phosphorothioic acid ester can enter this active site and bind, positioning its phosphorus center for interaction with the catalytic serine. The binding affinity is determined by the complementarity in shape and electrostatic properties between the molecule and the active site pocket. The O-methyl group, while small, contributes to the steric and electronic profile of the molecule, influencing its fit and orientation within the active site.

Phosphatases : These enzymes catalyze the hydrolysis of phosphomonoesters. Their active sites are specifically designed to bind the phosphate moiety. For instance, acid phosphatases often utilize metal ions and acidic amino acid residues to coordinate the phosphate group and facilitate nucleophilic attack. nih.gov Purple acid phosphatase, which contains a binuclear iron center, binds phosphate in a bridging fashion. researchgate.net Phosphorothioic acid, O-methyl ester, as a phosphate mimic, can competitively bind to these active sites, occluding the natural substrate. Studies with the phosphatase calcineurin have shown that it can hydrolyze various phosphate and phosphite (B83602) esters, with kinetic parameters (Kₘ and Vₘ) that depend on the structure of the ester substrate. nih.gov